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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,4-Dibromo-1-chlorobenzene, a key intermediate in various synthetic applications. This
document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such
spectra. The information presented is intended to support research, development, and quality
control activities involving this compound.

Molecular Structure and Properties

2,4-Dibromo-1-chlorobenzene (CeHsBrzCl) is a halogenated aromatic compound with a
molecular weight of 270.35 g/mol .[1] Its structure, featuring a chlorine atom at position 1 and
bromine atoms at positions 2 and 4 of the benzene ring, gives rise to a unique spectroscopic
fingerprint.

Caption: Molecular structure of 2,4-Dibromo-1-chlorobenzene.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-Dibromo-1-
chlorobenzene based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR)

The *H NMR spectrum is expected to show three distinct signals in the aromatic region,
corresponding to the three non-equivalent protons on the benzene ring. The electron-
withdrawing effects of the halogen substituents will cause these protons to be deshielded and
resonate at a lower field (higher ppm) compared to unsubstituted benzene.[2]

Predicted Chemical ] o Predicted Coupling
Proton _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
H-3 ~7.8 Doublet (d) JH3-H5 = 2.5 (meta)
s 24 Doublet of Doublets JH5-H6 = 8.5 (ortho),
' (dd) JH5-H3 = 2.5 (meta)
H-6 ~7.6 Doublet (d) JH6-H5 = 8.5 (ortho)

13C NMR (Carbon-13 NMR)

The proton-decoupled 3C NMR spectrum is predicted to exhibit six unique signals, one for
each carbon atom in the benzene ring. The chemical shifts are influenced by the
electronegativity of the attached halogens.

Carbon Predicted Chemical Shift (5, ppm)
C-1 ~133
C-2 ~120
C-3 ~134
C-4 ~118
C-5 ~131
C-6 ~130

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by absorption bands corresponding to the vibrational
modes of the molecule. Key expected absorptions include:

Vibrational Mode Predicted Wavenumber (cm—1)
C-H stretching (aromatic) 3100 - 3000

C=C stretching (aromatic) 1600 - 1450

C-Cl stretching ~750

C-Br stretching ~550

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) will provide information about the molecular
weight and fragmentation pattern of the molecule. The presence of bromine and chlorine
isotopes (7°Br, 81Br, 35Cl, 37Cl) will result in a characteristic isotopic cluster for the molecular ion
and bromine/chlorine-containing fragments.[1]

Predicted Relative
m/z lon

Abundance
268, 270, 272, 274 [M]* (Molecular ion) Characteristic isotopic pattern
189, 191 [M-Br]* Major fragment
233, 235 [M-CI]* Minor fragment
110 [CeHsCI* Fragment
109 [CeH2Br]* Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The
specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Dibromo-1-chlorobenzene in
about 0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field instrument.

o

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

[¢]

[¢]

Spectral Width: 0-12 ppm.

[e]

Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:

o Spectrometer: 100 MHz or corresponding frequency for the available tH field.

[e]

Pulse Program: Proton-decoupled single-pulse sequence.

[e]

Number of Scans: 1024 or more, depending on sample concentration.

o

Spectral Width: 0-200 ppm.

[¢]

Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

e IR Spectrum Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Scan Range: 4000 - 400 cm™1,

o Number of Scans: 16-32.

o Resolution: 4 cm~1.

o Background: Collect a background spectrum of the empty sample holder (for KBr pellet) or

clean ATR crystal.
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o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Sample Preparation
(KBr Pellet or ATR)

:

Collect Sample Spectrum Collect Background Spectrum

N

Ratio Sample to Background

i

Generate IR Spectrum

Click to download full resolution via product page

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such
as direct infusion or through a gas chromatograph (GC-MS).

e Mass Spectrum Acquisition:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40 - 400.

o lon Source Temperature: 200-250 °C.
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o GC Conditions (for GC-MS):
= Column: A non-polar capillary column (e.g., DB-5ms).
» |njector Temperature: 250 °C.

= Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher
temperature (e.g., 280 °C) to ensure elution of the compound.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Compare the isotopic distribution of the molecular ion and fragment
peaks with the theoretical pattern for a molecule containing two bromine atoms and one
chlorine atom.
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Sample Introduction
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Caption: General workflow for Mass Spectrometry analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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